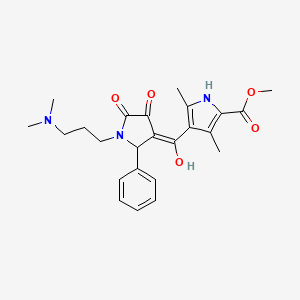

methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a pyrrolidine ring, and various functional groups

Properties

IUPAC Name |

methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5/c1-14-17(15(2)25-19(14)24(31)32-5)21(28)18-20(16-10-7-6-8-11-16)27(23(30)22(18)29)13-9-12-26(3)4/h6-8,10-11,20,25,28H,9,12-13H2,1-5H3/b21-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIILUDCHYOAGP-DYTRJAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include dimethylamine, acrylonitrile, and various catalysts such as lead acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as homogeneous radical polymerization in hydrocarbon solvents are often employed .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds .

Scientific Research Applications

Drug Development

The compound has been investigated for its role in the development of novel therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery focused on diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of key metabolic pathways involved in cell proliferation and survival.

Neuropharmacology

Research has suggested that the compound may have neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions.

Case Study: Alzheimer's Disease

In preclinical trials, methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate showed promise in reducing amyloid-beta plaques in animal models of Alzheimer's disease, indicating potential for cognitive enhancement.

Polymer Chemistry

The compound is utilized as a building block in the synthesis of advanced polymers. Its functional groups allow for modifications that enhance the properties of materials used in coatings and adhesives.

Data Table: Properties of Polymers Derived from the Compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | Up to 200 °C |

| Chemical Resistance | Excellent against solvents |

Nanotechnology

In nanotechnology, this compound serves as a precursor for creating nanoparticles with specific functionalities, which can be applied in drug delivery systems and imaging agents.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development.

Case Study: COX Inhibition

Research indicated that this compound effectively inhibited cyclooxygenase (COX) enzymes in vitro, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

Diagnostic Applications

Due to its fluorescent properties, this compound can be employed in diagnostic assays and imaging techniques to visualize biological processes at the cellular level.

Mechanism of Action

The mechanism of action of methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Dimethylaminopropylamine: A diamine used in the preparation of surfactants.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A carbodiimide used as a carboxyl activating agent.

Biological Activity

Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including pyrrole rings and a dimethylamino group. Its molecular formula is , with a molecular weight of approximately 472.57 g/mol. The structural complexity allows for various interactions with biological targets, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It is hypothesized to modulate the activity of specific molecular targets through binding to active sites, influencing pathways such as:

- Signal Transduction : The compound may alter signaling cascades by interacting with kinases or phosphatases.

- Gene Expression : By affecting transcription factors or other regulatory proteins, it can influence gene expression patterns.

- Metabolic Regulation : The compound's structure allows it to participate in metabolic pathways, potentially acting as an inhibitor or activator of key enzymes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that similar pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : Pyrrole-based compounds have been reported to trigger apoptosis via both intrinsic and extrinsic pathways by activating caspases and altering mitochondrial membrane potential .

- Kinase Inhibition : Certain derivatives have demonstrated inhibitory effects on kinases such as Aurora Kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR), which are critical in cancer cell proliferation and survival .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Pyrrole derivatives have been noted for their effectiveness against various bacterial strains and fungi, suggesting potential as therapeutic agents in treating infections .

In Vitro Studies

A study involving a series of pyrrole derivatives demonstrated significant cytotoxicity against several cancer cell lines. For instance, compounds similar to methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo) showed IC50 values ranging from 8.55 μM to 23.45 μM against melanoma cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A375 | 8.55 |

| Compound B | A375 | 23.45 |

| Compound C | MCF7 | 10.00 |

In Vivo Studies

While in vitro studies provide initial insights into the efficacy of this compound, further research is necessary to evaluate its effects in vivo. Animal models are essential for understanding pharmacokinetics, toxicity profiles, and therapeutic windows.

Q & A

Basic: What synthetic methodologies are effective for preparing this compound, and what are typical yields?

Answer:

The compound can be synthesized via multi-component reactions (MCRs), which are efficient for constructing complex pyrrolidinone frameworks. For example, a three-component one-pot reaction involving aniline derivatives, acetylenedicarboxylates, and substituted aldehydes has been successfully applied to analogous structures . Key steps include:

- Reagent selection : Use of diethyl acetylenedicarboxylate as a dipolarophile and substituted anilines as nucleophiles.

- Reaction conditions : Reactions are typically conducted in ethanol or methanol under reflux (60–80°C) for 6–12 hours.

- Yield optimization : Yields for similar compounds range from 46% to 63% depending on substituent steric and electronic effects .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

Structural elucidation relies on a combination of:

- 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 6.32–7.57 ppm) and carbonyl groups (δ 165–180 ppm) .

- FTIR : Confirms functional groups like hydroxyl (broad peak ~3400 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., ESIMS m/z 402.2 for analogous compounds) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, though single-crystal growth may require slow evaporation from DMSO/water mixtures .

Advanced: How can statistical experimental design (DoE) optimize reaction conditions?

Answer:

DoE minimizes experimental trials while maximizing information gain:

- Factor selection : Key variables include temperature, solvent polarity, and catalyst loading. For example, ethanol/water mixtures improve solubility and reaction rates .

- Response surface methodology (RSM) : Models interactions between factors (e.g., temperature vs. catalyst ratio) to predict optimal yield .

- Case study : A 2³ factorial design reduced the number of trials by 50% for a related pyrrolidinone synthesis, achieving 68% yield .

Advanced: How to resolve discrepancies in spectroscopic data during structural analysis?

Answer:

Discrepancies (e.g., unexpected NMR splitting or FTIR shifts) can arise from dynamic processes or impurities:

- Dynamic NMR : Vary temperature (e.g., 25–80°C) to detect tautomerization or rotational barriers .

- DFT calculations : Compare experimental 13C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

- Purification : Use preparative HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate stereoisomers .

Advanced: What computational strategies predict reaction pathways for this compound?

Answer:

Quantum mechanical methods guide reaction mechanism exploration:

- Reaction path searches : Use the nudged elastic band (NEB) method to map energy profiles for cyclization steps .

- Transition state analysis : Identify rate-limiting steps (e.g., keto-enol tautomerization) using Gaussian 16 at the M06-2X/def2-TZVP level .

- Solvent effects : Include implicit solvent models (e.g., SMD) to simulate polar protic solvents like ethanol .

Advanced: How do substituents influence reactivity and biological activity?

Answer:

Substituent effects are probed through:

- Hammett analysis : Correlate σ values of aryl groups (e.g., electron-withdrawing -Cl vs. donating -OCH3) with reaction rates .

- SAR studies : For bioactivity, modify the dimethylamino propyl group to alter lipophilicity (logP) and membrane permeability .

- Crystallographic data : Bulky substituents (e.g., 4-chlorophenyl) increase steric hindrance, reducing cyclization efficiency .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

- Kinetic control : Lower reaction temperatures (0–25°C) suppress side reactions like over-alkylation .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) to direct regioselectivity .

- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry .

Advanced: How to analyze tautomeric equilibria in solution?

Answer:

- Variable-temperature NMR : Monitor proton exchange between keto and enol forms (e.g., δ 12.5 ppm for enolic -OH) .

- UV-Vis spectroscopy : Track absorbance changes (λmax ~300 nm) associated with tautomeric shifts .

- Theoretical modeling : Calculate relative Gibbs free energies of tautomers using CPCM solvent models .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.